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Introduction
Tanzawaic acid B is a polyketide natural product first isolated from the fungus Penicillium sp.

GS1302.[1][2] It belongs to a class of compounds characterized by a complex, densely

functionalized octalin core and a conjugated pentadienoic acid side chain.[3] Members of the

tanzawaic acid family have exhibited a range of promising biological activities, including

antibacterial, antifungal, antimalarial, and protein tyrosine phosphatase 1B (PTP1B) inhibitory

properties.[2] The intricate stereochemistry and potential therapeutic applications of tanzawaic
acid B have made it a compelling target for total synthesis.

This technical guide provides an in-depth overview of the first total synthesis of (+)-tanzawaic
acid B, accomplished by the research group of Professor Isamu Shiina at the Tokyo University

of Science.[1][4] This landmark achievement, published in ACS Omega in 2023, not only

confirmed the absolute stereochemistry of the natural product but also established a synthetic

route capable of producing the chiral octalin core on a gram scale, paving the way for further

investigation of its biological properties and the synthesis of novel analogues.[1][5]

The synthesis is notable for its strategic use of powerful asymmetric reactions to establish key

stereocenters and a carefully orchestrated sequence of transformations to complete the

construction of the natural product.[6] Key reactions employed include an intramolecular Diels-

Alder reaction to form the octalin core, a Barton-McCombie deoxygenation, and a Horner-

Wadsworth-Emmons olefination to append the side chain.[1][3]
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Retrosynthetic Analysis
The retrosynthetic strategy for (+)-tanzawaic acid B hinges on disconnecting the pentadienoic

acid side chain, which can be installed late in the synthesis via a Horner-Wadsworth-Emmons

(HWE) reaction.[3] This disconnection reveals a key aldehyde intermediate. The core of the

molecule, the chiral octalin structure, was envisioned to be assembled through a gram-scale

synthetic route that had been previously improved by the Shiina group.[1][3]
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Caption: Retrosynthetic analysis of (+)-tanzawaic acid B.

Quantitative Data Summary
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The following table summarizes the quantitative data for the key steps in the total synthesis of

(+)-tanzawaic acid B. The yields are reported for each transformation, and the spectroscopic

data for the final product confirms its identity and stereochemistry.[1]
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Step Intermediate
Reagents and
Conditions

Yield (%)
Spectroscopic
Data

1 trans-Octalin 9
Multi-step gram-

scale synthesis
N/A N/A

2 Alcohol 26

1. TBAF, THF; 2.

Bz₂O, DMAP,

CH₂Cl₂

quant. over 2

steps
N/A

3 Xanthate 8
NaHMDS, CS₂,

MeI, THF
quant. N/A

4 Benzoate 7
Bu₃SnH, AIBN,

toluene
N/A N/A

5 Alcohol 27
DIBAL-H,

toluene
N/A N/A

6 Aldehyde 6
SO₃·Py, Et₃N,

DMSO/CH₂Cl₂
N/A N/A

7
Pentadienoic

Ester 5

Phosphonate,

KHMDS, 18-

crown-6, THF

N/A N/A

8 (+)-Tanzawaic

Acid B

LiOH, THF/H₂O N/A ¹H NMR (CDCl₃,

500 MHz): δ 7.33

(dd, J = 15.0,

11.5 Hz, 1H),

6.47 (dd, J =

15.0, 10.5 Hz,

1H), 6.08 (t, J =

11.5 Hz, 1H),

5.82 (d, J = 11.5

Hz, 1H), 2.34-

2.28 (m, 1H),

2.05-1.99 (m,

1H), 1.85-1.75

(m, 2H), 1.68-

1.58 (m, 2H),
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1.55-1.45 (m,

2H), 1.40-1.30

(m, 2H), 1.28-

1.18 (m, 2H),

1.01 (d, J = 7.0

Hz, 3H), 0.90 (d,

J = 6.5 Hz, 3H),

0.88 (d, J = 6.5

Hz, 3H). ¹³C

NMR (CDCl₃,

125 MHz): δ

171.9, 145.2,

142.0, 129.5,

120.3, 45.8,

41.7, 39.8, 38.9,

36.4, 34.2, 33.1,

31.8, 29.7, 25.4,

21.6, 20.9, 16.2.

Optical Rotation:

[α]²⁵_D_ +89.9 (c

0.50, CHCl₃)

Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (+)-

tanzawaic acid B.

Synthesis of the trans-Octalin Core
The synthesis of the chiral trans-octalin core, a key intermediate, was achieved on a gram

scale through an improved synthetic route previously developed by the authors.[1][3] This

involved an asymmetric Mukaiyama aldol reaction and a subsequent intramolecular Diels-Alder

reaction to construct the bicyclic system with high stereocontrol.[5]
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Caption: Workflow for the gram-scale synthesis of the octalin core.

Barton-McCombie Deoxygenation
The deoxygenation of the secondary alcohol was accomplished via a Barton-McCombie

reaction. The alcohol was first converted to a xanthate, which was then treated with a radical

initiator and a tin hydride reagent to effect the removal of the hydroxyl group.

Formation of Xanthate (8): To a solution of the alcohol 26 in THF at -78 °C was added

NaHMDS. After stirring, carbon disulfide was added, followed by methyl iodide to afford the

xanthate 8. The reaction was quenched with saturated aqueous ammonium chloride and the

product was extracted with ethyl acetate.

Radical Deoxygenation: A solution of the xanthate 8 in toluene was heated to reflux. A

solution of tributyltin hydride and AIBN in toluene was added dropwise over 1 hour. The

reaction mixture was stirred at reflux for an additional hour. After cooling, the solvent was

removed under reduced pressure, and the residue was purified by column chromatography

to yield the deoxygenated product 7.
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Horner-Wadsworth-Emmons Reaction
The pentadienoic ester side chain was installed using a Horner-Wadsworth-Emmons reaction

with a phosphonate reagent.

Deprotonation of Phosphonate: To a solution of the appropriate phosphonate reagent and

18-crown-6 in THF at -78 °C was added KHMDS. The mixture was stirred for 30 minutes.

Olefination: A solution of the aldehyde 6 in THF was added to the reaction mixture at -78 °C.

The reaction was stirred for 1 hour and then warmed to room temperature. The reaction was

quenched with saturated aqueous ammonium chloride, and the product was extracted with

ethyl acetate. Purification by column chromatography afforded the pentadienoic ester 5.

Final Hydrolysis
The total synthesis was completed by the hydrolysis of the methyl ester to the corresponding

carboxylic acid.

To a solution of the methyl ester 5 in a mixture of THF and water was added lithium

hydroxide. The reaction mixture was stirred at room temperature until the starting material

was consumed as monitored by TLC. The reaction was then acidified with 1 M HCl and the

product was extracted with ethyl acetate. The combined organic layers were washed with

brine, dried over sodium sulfate, and concentrated under reduced pressure to yield (+)-

tanzawaic acid B.[1]

Conclusion
The first total synthesis of (+)-tanzawaic acid B by Shiina and coworkers is a significant

achievement in natural product synthesis.[1] The successful synthesis provides a scalable

route to this biologically active molecule, enabling further investigation into its therapeutic

potential.[5] The strategic use of modern synthetic methods to control stereochemistry and

build molecular complexity serves as an excellent case study for researchers in organic

synthesis and drug development. The confirmation of the absolute configuration of the natural

product provides a solid foundation for future structure-activity relationship studies.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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